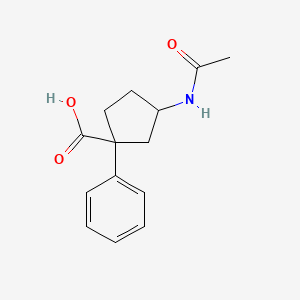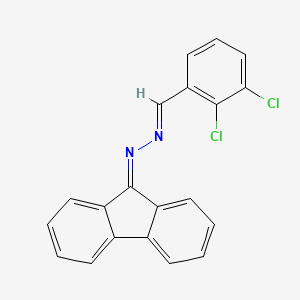
3-(acetylamino)-1-phenylcyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetylamino)-1-phenylcyclopentanecarboxylic acid is a compound of interest in the field of organic chemistry due to its potential applications in synthesizing heterocyclic systems and its role in various chemical reactions. This document summarizes the key aspects of its synthesis, molecular structure, chemical reactions, and properties based on available scientific literature.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that yield functionalized heterocyclic systems. For example, derivatives of acetylamino compounds have been synthesized through reactions involving N-acetylglycine, dimethylaminopropenoates, and heterocyclic amines or C-nucleophiles, leading to the formation of various heterocyclic compounds (Kralj et al., 1997). Similarly, enantioselective syntheses have been developed to produce acetylamino cyclopentene derivatives starting from enantiopure compounds (Ramesh et al., 1999).
Molecular Structure Analysis
The molecular structure of acetylamino compounds is characterized by specific substituent orientations and bond configurations. X-ray crystallography and other analytical techniques have been used to determine the geometries of these compounds, which are crucial for understanding their reactivity and interaction with other molecules. For instance, the orientation of acetylamino and other substituent groups has been elucidated for certain inhibitors targeting the influenza virus neuraminidase protein (Jedrzejas et al., 1995).
Chemical Reactions and Properties
Acetylamino compounds participate in a variety of chemical reactions, including ring-closing metathesis, Diels–Alder reactions, and amidation, leading to the synthesis of complex molecules with potential biological activity. These reactions often exploit the acetylamino group's reactivity to construct diverse molecular architectures (Cong & Yao, 2006).
Physical Properties Analysis
The physical properties of acetylamino compounds, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are important for predicting the compound's behavior in different environments and for its application in material science and pharmaceutical formulation.
Chemical Properties Analysis
The chemical properties of 3-(acetylamino)-1-phenylcyclopentanecarboxylic acid and related compounds, including their acidity, basicity, reactivity towards various reagents, and ability to form complexes, are central to their applications in organic synthesis and medicinal chemistry. Studies have shown that these compounds can act as inhibitors of specific enzymes or participate in the formation of heterocyclic compounds with significant biological activities (Kerrigan et al., 2001).
Wissenschaftliche Forschungsanwendungen
Antiviral Research
Compounds structurally related to 3-(acetylamino)-1-phenylcyclopentanecarboxylic acid have shown potent antiviral activities. For example, a cyclopentane derivative demonstrated potent inhibition of influenza virus neuraminidase, highlighting its potential as a lead compound in antiviral therapy development (Sidwell, Smee, Bailey, & Burger, 2001).
Cancer Research
The modification of histone acetylation patterns by certain acetylamino compounds suggests a role in cancer therapy. Compounds like CI-994 have been shown to inhibit histone deacetylase (HDAC), causing histone hyperacetylation in cancer cells and indicating potential therapeutic applications in oncology (Kraker, Mizzen, Hartl, & Allis, 2003).
Environmental Remediation
Studies on the N-acetylation of toxic aromatic amines by fungi have revealed potential applications in environmental bioremediation. Certain fungal strains can transform aromatic amines like 3,4-dichloaniline into less toxic N-acetylated products, suggesting a method for detoxifying environmental contaminants (Rodrigues et al., 2022).
Analytical Chemistry
The development of new fluorescent probes for the sensitive detection of carbonyl compounds is another application area. Compounds within this chemical family can serve as molecular probes for trace measurement of aldehydes and ketones in water samples, aiding in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study and application of such compounds could involve further exploration of their synthesis, properties, and potential uses. This could include the development of new synthetic methods, the discovery of new properties, or the development of new applications in fields such as medicine or materials science .
Eigenschaften
IUPAC Name |
3-acetamido-1-phenylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(16)15-12-7-8-14(9-12,13(17)18)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNRPFXNYBFATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(C1)(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylamino-1-phenyl-cyclopentanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)
![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)
![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)
![2-[(1,3-thiazol-4-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5569909.png)

![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)

![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)


![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)
